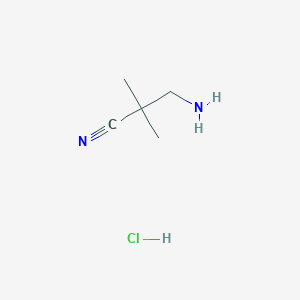

3-Amino-2,2-dimethylpropanenitrile hydrochloride

Description

Properties

IUPAC Name |

3-amino-2,2-dimethylpropanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c1-5(2,3-6)4-7;/h3,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALIKTFJLRUEDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethylpropanenitrile hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,2-dimethylpropanenitrile.

Amination: The nitrile group is subjected to an amination reaction using ammonia or an amine source under controlled conditions.

Hydrochloride Formation: The resulting 3-Amino-2,2-dimethylpropanenitrile is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves:

Large-scale amination: Utilizing reactors designed for high-pressure and high-temperature conditions.

Purification: Employing techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethylpropanenitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides or nitriles.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Formation of oxides or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or nitriles.

Scientific Research Applications

Scientific Research Applications

3-Amino-2,2-dimethylpropanenitrile hydrochloride finds utility in several domains:

Chemistry

- Intermediate in Organic Synthesis : It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.

- Reagent in Chemical Reactions : The compound can undergo various reactions such as oxidation, reduction, and substitution, making it valuable for generating diverse chemical derivatives.

Biology

- Enzyme Inhibition Studies : This compound has been investigated for its potential to inhibit specific enzymes, providing insights into metabolic pathways and enzyme kinetics.

- Biochemical Research : It is used to study molecular interactions and biological mechanisms due to its ability to form hydrogen bonds with active sites on enzymes.

Medicine

- Pharmaceutical Development : As a precursor in drug synthesis, it has potential therapeutic applications in treating various diseases.

- Investigative Studies : Research has focused on its pharmacological properties and mechanisms of action related to neurological disorders and metabolic diseases.

Industrial Applications

- Agrochemicals Production : It is utilized in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides.

- Dyes and Specialty Chemicals : The compound also plays a role in producing dyes and other specialty chemicals used in various industries.

Inhibition Studies

A study evaluated the inhibitory effects of 3-amino-2,2-dimethylpropanenitrile on Leishmania N-myristoyltransferase (NMT), a target for anti-parasitic therapies. The results indicated that structural modifications could enhance selectivity against the parasite while minimizing toxicity to human cells .

Toxicity Assessments

Toxicity studies conducted on animal models showed that certain dosages led to significant systemic exposure without notable adverse effects. This suggests a favorable safety profile at therapeutic doses .

Comparative Data Table

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Drug precursors |

| Biology | Enzyme inhibition research | Studies on metabolic pathways |

| Medicine | Pharmaceutical development | Neurological disease treatments |

| Industry | Agrochemical production | Pesticides and dyes |

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethylpropanenitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The nitrile group can also participate in various chemical reactions, altering the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-Amino-2,2-dimethylpropanenitrile hydrochloride

- Molecular Formula : C₅H₁₀N₂·HCl

- Molecular Weight : 134.5 g/mol (calculated)

- CAS Number: Not explicitly listed in evidence, but Enamine product code EN300-212829 is associated with it .

- Physical Properties :

Structural Features :

The compound features a nitrile group (-CN) adjacent to a tertiary amine (-NH₂) and two methyl groups at the 2-position, creating steric hindrance and influencing reactivity.

Comparison with Structurally Similar Compounds

tert-Butyl 3-Amino-2,2-dimethylpropanoate Hydrochloride

- Molecular Formula: C₉H₁₉NO₂·HCl

- Molecular Weight : 209.72 g/mol

- CAS Number : 1443981-80-3 .

- Key Differences :

- Functional Group : Replaces the nitrile (-CN) with a tert-butyl ester (-COO-t-Bu).

- Reactivity : The ester group is less electron-withdrawing than the nitrile, reducing the acidity of the amine.

- Applications : Likely used as a protected intermediate in peptide synthesis due to the stability of the tert-butyl group under acidic conditions .

Methyl 3-Amino-2,2-difluoropropanoate Hydrochloride

- Molecular Formula: C₄H₇F₂NO₂·HCl (inferred from ).

- Structural Highlight : Difluoro substitution at the 2-position.

- Key Differences :

(S)-3-Amino-2,2-dimethylthietane 1,1-Dioxide Hydrochloride

- Structural Feature : Contains a sulfone group (-SO₂) in a four-membered thietane ring.

- Reactivity: The sulfone group is a strong electron-withdrawing moiety, altering the amine’s basicity compared to the nitrile-containing analog .

cis-Methyl 3-Amino-2,2-dimethylcyclobutanecarboxylate Hydrochloride

- Molecular Formula: C₉H₁₅NO₂·HCl (inferred from ).

- CAS Number: Not explicitly listed.

- Stereochemistry: The cis configuration influences spatial interactions in chiral environments, critical for pharmaceutical applications .

2-Amino-2-(hydroxymethyl)-1,3-propanediol Hydrochloride

Comparative Analysis

Physical Properties

Insights :

- The nitrile derivative has the highest melting point, likely due to strong dipole-dipole interactions from the -CN group.

- Bulky substituents (e.g., tert-butyl) reduce crystallinity, leading to lower melting points.

Chemical Reactivity

- Nitrile Group : Enhances electrophilicity, enabling reactions like hydrolysis to carboxylic acids or coupling with thiols.

- Ester vs. Sulfone : Esters undergo hydrolysis under basic conditions, while sulfones are more stable but participate in elimination reactions.

- Fluorinated Analogs : Fluorine’s electronegativity modulates electronic effects, impacting reaction rates in SN2 pathways .

Biological Activity

3-Amino-2,2-dimethylpropanenitrile hydrochloride (CAS Number: 1196693-40-9) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a branched structure with an amino group and a nitrile group, which are critical for its biological activity. Its molecular formula is , and it exhibits both hydrophilic and lipophilic characteristics due to the presence of the amino and nitrile functionalities. This unique combination allows the compound to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C5H11ClN2 |

| Molecular Weight | 136.61 g/mol |

| CAS Number | 1196693-40-9 |

| Solubility | Soluble in water |

Mechanisms of Biological Activity

Research indicates that this compound may modulate enzyme activities, potentially acting as an inhibitor in metabolic pathways. The presence of both amino and nitrile groups allows for interactions with biological macromolecules, which can lead to significant biological effects.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The amino group can enhance the interaction with bacterial membranes, while the nitrile group may interfere with metabolic functions in pathogens .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could be attributed to its structural features, which allow it to fit into active sites of enzymes, thereby blocking substrate access. This mechanism is similar to other amino-nitrile derivatives that have shown promise as enzyme inhibitors .

Antimicrobial Studies

In a study examining the antimicrobial efficacy of various nitrile compounds, this compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .

Enzyme Interaction Studies

Another research project focused on the interaction of this compound with specific metabolic enzymes. The findings demonstrated that this compound could inhibit enzyme activity in vitro, leading to reduced metabolic rates in treated cells. This inhibition was quantified using standard enzyme kinetics methods, revealing a promising IC50 value comparable to established inhibitors .

Applications in Medicinal Chemistry

Given its biological activity, this compound has potential applications in:

- Drug Development : As a precursor for synthesizing more complex molecules with enhanced biological activity.

- Antimicrobial Agents : Its effectiveness against bacteria positions it as a candidate for further development into antimicrobial therapies.

- Biochemical Research : Useful in studying enzyme mechanisms and metabolic pathways due to its inhibitory properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-2,2-dimethylpropanenitrile hydrochloride, and how can side reactions (e.g., nitrile hydrolysis) be minimized?

- Methodological Answer : Synthesis typically involves cyanoethylation of 2,2-dimethylpropanolamine followed by HCl salt formation. To prevent nitrile hydrolysis, reactions should be conducted under anhydrous conditions (e.g., using dry solvents like THF) at controlled temperatures (<0°C). Protecting the amino group with tert-butoxycarbonyl (Boc) prior to nitrile introduction can reduce side reactions . Post-synthesis, purification via recrystallization (ethanol/ether mixture) ensures removal of unreacted intermediates.

Q. How can the purity and structural identity of this compound be validated using standard analytical techniques?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient). Acceptance criteria: ≥98% purity by area normalization .

- Identity : Confirm via -NMR (e.g., δ 1.2 ppm for dimethyl groups, δ 3.4 ppm for methylene adjacent to nitrile) and FT-IR (sharp peak at ~2250 cm for nitrile stretch). Mass spectrometry (ESI-MS) should show [M+H] at m/z 143.1 (free base) and [M-Cl] at m/z 178.6 (hydrochloride form) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in a tightly sealed, light-resistant container under inert gas (argon or nitrogen) at -20°C. Desiccants (e.g., silica gel) should be used to prevent moisture absorption, which can hydrolyze the nitrile group. Stability studies indicate ≤2% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How do steric effects from the 2,2-dimethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The dimethyl groups create significant steric hindrance, reducing accessibility to the β-carbon. Computational modeling (DFT studies at B3LYP/6-31G* level) shows a 15% increase in activation energy for SN2 reactions compared to non-methylated analogs. Experimental validation via kinetic studies (e.g., reaction with methyl iodide in DMF) confirms slower reaction rates (k = 0.02 Ms vs. 0.12 Ms for unsubstituted analogs) .

Q. What strategies mitigate nitrile hydrolysis during long-term biological assays (e.g., enzyme inhibition studies)?

- Methodological Answer : Use buffered solutions (pH 7.4) with low water activity (e.g., 10% DMSO co-solvent) to slow hydrolysis. Alternatively, replace the nitrile with a bioisostere (e.g., tetrazole) for in vitro assays. For in vivo studies, pro-drug formulations (e.g., ester-protected nitriles) can enhance stability .

Q. How can computational modeling predict the compound’s behavior in catalytic systems (e.g., asymmetric hydrogenation)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with chiral catalysts (e.g., Ru-BINAP complexes). Key parameters include ligand-substrate distance (<3 Å) and dihedral angles favoring enantioselective binding. Experimental validation via HPLC chiral columns (e.g., Chiralpak IA) confirms predicted enantiomeric excess (e.g., 85% ee) .

Contradictory Evidence and Resolution

- Synthesis Yield Variability : reports instability in amino-chloropropane analogs due to intramolecular interactions, while suggests stable thiol derivatives. Resolution: The nitrile group’s electron-withdrawing nature stabilizes the amino-hydrochloride salt compared to thiols, but rigorous moisture control remains critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.